tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Description
The compounds tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate and its diastereomer tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate are bicyclic heterocyclic molecules featuring a fused pyrrolo-oxazine scaffold. These compounds are characterized by a tert-butyl carbamate group, which enhances solubility and stability for pharmaceutical applications.
These molecules serve as key intermediates in synthesizing bioactive agents, such as the fluoroquinolone antibiotic finafloxacin (), where the pyrrolo-oxazine moiety contributes to zwitterionic properties and pH-dependent antibacterial activity.
Properties
Molecular Formula |
C22H40N4O6 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
InChI |
InChI=1S/2C11H20N2O3/c2*1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h2*8-9,12H,4-7H2,1-3H3/t2*8-,9+/m10/s1 |
InChI Key |
XMIQNTGNFXIQJR-QUOODJBBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCN2.CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diester, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of tert-butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Stereochemistry
The target compounds share structural similarities with other pyrrolo-oxazine and bicyclic heterocycles:
Key Observations :
Key Observations :
Key Observations :
- The zwitterionic nature of finafloxacin’s pyrrolo-oxazine moiety enhances activity in acidic environments (e.g., skin infections) .
Biological Activity
The compound tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate and its enantiomer tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate are notable for their potential biological activities. These compounds belong to the class of heterocyclic organic compounds and exhibit various pharmacological properties. This article explores their biological activity based on existing research findings.
Molecular Characteristics
Both compounds share a similar molecular framework characterized by a hexahydro-pyrrolo-oxazine structure. Their molecular formulas are as follows:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate | CHNO | 228.29 g/mol |
| tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate | CHNO | 228.29 g/mol |
The presence of a tert-butyl group and a carboxylate functional group contributes to their chemical reactivity and potential biological interactions.
Pharmacological Studies
Research indicates that compounds similar to the pyrrolo[3,4-b][1,4]oxazine derivatives exhibit various biological activities:
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition :
-
Adrenergic Receptor Agonism :
- Similar structures have been identified as α2C adrenergic receptor agonists. This suggests potential therapeutic applications in managing conditions such as hypertension or anxiety disorders .
-
Anti-inflammatory and Antimicrobial Properties :
- Preliminary studies on related compounds indicate they may possess anti-inflammatory and antimicrobial effects. However, specific data on the biological activity of the target compounds remains limited .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted critical modifications that enhance the potency and stability of these compounds:
- Substitutions on the furan ring and modifications to the amine groups can significantly impact metabolic stability and aqueous solubility.
- For instance, bromine substitution at specific positions has been associated with improved CFTR inhibition potency .
Case Study 1: Inhibition of CFTR
In a study examining the efficacy of various pyrrolo-oxazine derivatives on CFTR function:
- The compound (R)-BPO-27 was found to have an IC50 value in the low nanomolar range.
- The binding interactions were confirmed through computational docking studies that indicated a favorable binding mode at the ATP site .
Case Study 2: Adrenergic Receptor Activity
A series of phenylmorpholine derivatives were tested for their activity on adrenergic receptors:
- Compounds structurally related to the target oxazines showed promise as α2C agonists.
- These findings suggest potential applications in treating cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
